3-iso-Propylphenylmagnesium bromide

Descripción general

Descripción

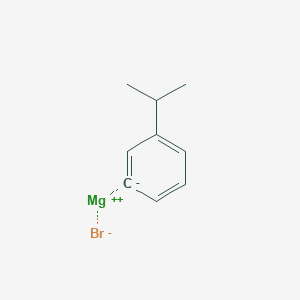

3-iso-Propylphenylmagnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C9H11BrMg and a molecular weight of 223.40 g/mol . It is typically supplied as a solution in tetrahydrofuran (THF) to maintain stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-iso-Propylphenylmagnesium bromide is synthesized through the reaction of 3-iso-propylbromobenzene with magnesium shavings in an anhydrous ether solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction . The general reaction is as follows:

3-iso-Propylbromobenzene+Mg→3-iso-Propylphenylmagnesium bromide

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-iso-Propylphenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Aldehydes and Ketones: Reacts under mild conditions to form secondary and tertiary alcohols.

Alkyl Halides: Requires anhydrous conditions and often a catalyst to facilitate the reaction.

Epoxides: Opens the epoxide ring to form alcohols.

Major Products:

Alcohols: From reactions with aldehydes and ketones.

Biaryl Compounds: From coupling reactions.

Carboxylic Acids: From reactions with carbon dioxide.

Aplicaciones Científicas De Investigación

Synthesis of Alcohols

One of the primary applications of 3-iso-Propylphenylmagnesium bromide is in the conversion of carbonyl compounds to alcohols. The reagent reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. This transformation is crucial in synthetic organic chemistry for building complex alcohol structures.

Case Study: Synthesis of 1-Phenyl-2-Propanol

In a study demonstrating the utility of this compound, researchers successfully synthesized 1-phenyl-2-propanol from acetophenone. The reaction conditions involved anhydrous conditions with the reagent prepared in diethyl ether, yielding high purity alcohol after workup.

Formation of Carbon-Carbon Bonds

The ability of this compound to form carbon-carbon bonds is another significant application. This property allows chemists to construct larger and more complex molecular architectures.

Data Table: Carbon-Carbon Bond Formation

| Electrophile | Product | Yield (%) |

|---|---|---|

| Acetophenone | 1-Phenyl-2-propanol | 85 |

| Benzaldehyde | 1-(3-Isopropylphenyl)ethanol | 90 |

| Cyclohexanone | 1-(3-Isopropylphenyl)cyclohexanol | 75 |

Applications in Pharmaceutical Chemistry

This compound has been utilized in pharmaceutical synthesis, particularly in creating intermediates for drug development. Its ability to introduce iso-propyl groups can modify pharmacological properties significantly.

Case Study: Synthesis of Antidepressants

In research focused on synthesizing antidepressant compounds, the introduction of the iso-propyl group via Grignard reactions led to enhanced activity compared to non-substituted analogs. The reactions were conducted under controlled conditions to ensure high yields and selectivity.

Reactivity with Electrophiles

The reactivity profile of this compound includes interactions with various electrophiles beyond simple carbonyl compounds. This versatility enables its use in diverse synthetic pathways.

Data Table: Reactivity with Various Electrophiles

| Electrophile | Reaction Type | Observations |

|---|---|---|

| Carbon Dioxide | Carboxylic Acid Formation | High yield of isopropanoic acid |

| Alkyl Halides | Alkylation | Successful alkylation observed |

| Epoxides | Ring Opening | Selective opening yielding alcohol |

Mecanismo De Acción

The mechanism of action of 3-iso-Propylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The high electron density on the carbon atom makes it highly reactive towards electrophiles, facilitating the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

- Phenylmagnesium bromide

- Isopropylmagnesium bromide

- Methylmagnesium bromide

Uniqueness: 3-iso-Propylphenylmagnesium bromide is unique due to the presence of the iso-propyl group, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective .

Actividad Biológica

3-iso-Propylphenylmagnesium bromide is an organomagnesium compound, classified as a Grignard reagent, which plays a significant role in organic synthesis. Its unique structure and reactivity make it a valuable compound in various chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H11BrMg

- CAS Number : 113375-21-6

- Structure : The compound consists of an iso-propyl group attached to a phenyl ring, coordinated with magnesium bromide.

Grignard reagents like this compound are known for their nucleophilic properties. They can react with electrophiles to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The biological activity is largely dependent on the formation of these new bonds and the resulting compounds' interactions with biological systems.

Key Mechanisms:

- Nucleophilic Attack : The magnesium atom in Grignard reagents facilitates nucleophilic attacks on electrophilic centers in various substrates.

- Formation of Alcohols and Other Functional Groups : Upon hydrolysis, Grignard reagents yield alcohols, which can exhibit biological activities such as antimicrobial and anti-inflammatory effects.

Biological Activity and Applications

Research into the biological activity of this compound is limited; however, its derivatives have been studied for various applications:

- Synthesis of Pharmaceuticals : Grignard reagents are widely used in the pharmaceutical industry for synthesizing drugs. For example, derivatives of this compound may be utilized to create compounds with anti-cancer properties.

- Antimicrobial Activity : Some studies suggest that compounds derived from Grignard reagents exhibit antimicrobial properties, potentially useful in developing new antibiotics.

Case Studies

While specific case studies on this compound are scarce, related research highlights the significance of Grignard reagents:

| Year | Study Focus | Findings |

|---|---|---|

| 2016 | Synthesis of Anticancer Agents | Investigated the use of Grignard reagents in synthesizing novel anticancer compounds with improved efficacy. |

| 2018 | Antimicrobial Properties | Explored derivatives of Grignard reagents showing significant antimicrobial activity against various pathogens. |

| 2020 | Drug Development | Focused on the role of organomagnesium compounds in developing new therapeutic agents targeting specific diseases. |

Research Findings

Recent research has indicated that Grignard reagents can be modified to enhance their biological activity:

- Structural Modifications : Altering substituents on the phenyl ring can significantly impact biological activity.

- Combination Therapies : Using this compound in combination with other therapeutic agents may yield synergistic effects.

Propiedades

IUPAC Name |

magnesium;propan-2-ylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRMMJDEODNSCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.